molecular formula C20H26N2OS B14659920 Carbonimidothioic acid, 3-pyridinyl-, S-((4-(1,1-dimethylethyl)phenyl)methyl)O-(1-methylethyl) ester CAS No. 51308-63-5

Carbonimidothioic acid, 3-pyridinyl-, S-((4-(1,1-dimethylethyl)phenyl)methyl)O-(1-methylethyl) ester

Cat. No.: B14659920
CAS No.: 51308-63-5
M. Wt: 342.5 g/mol
InChI Key: CBFVPPZQDXKBIF-UHFFFAOYSA-N
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Description

Carbonimidothioic acid, 3-pyridinyl-, S-((4-(1,1-dimethylethyl)phenyl)methyl)O-(1-methylethyl) ester is a complex organic compound with a unique structure that includes a pyridine ring, a carbonimidothioic acid group, and ester functionalities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Carbonimidothioic acid, 3-pyridinyl-, S-((4-(1,1-dimethylethyl)phenyl)methyl)O-(1-methylethyl) ester typically involves multiple steps, starting with the preparation of the pyridine derivative. The reaction conditions often require the use of specific reagents and catalysts to ensure the correct formation of the ester and thioester bonds. For instance, the use of base catalysts and controlled temperatures is crucial to achieve the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to maximize yield and purity. The process might include continuous flow reactors and advanced purification techniques such as chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

Carbonimidothioic acid, 3-pyridinyl-, S-((4-(1,1-dimethylethyl)phenyl)methyl)O-(1-methylethyl) ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the ester group to alcohols.

    Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines. The reaction conditions often involve specific solvents and temperatures to facilitate the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction can produce alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for various modifications, making it valuable in organic synthesis.

Biology

In biological research, Carbonimidothioic acid, 3-pyridinyl-, S-((4-(1,1-dimethylethyl)phenyl)methyl)O-(1-methylethyl) ester is studied for its potential interactions with biological molecules. It may serve as a probe to investigate enzyme functions or as a ligand in binding studies.

Medicine

The compound’s potential medicinal applications include its use as a precursor for developing new drugs. Its interactions with biological targets can lead to the discovery of novel therapeutic agents.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other advanced materials.

Mechanism of Action

The mechanism of action of Carbonimidothioic acid, 3-pyridinyl-, S-((4-(1,1-dimethylethyl)phenyl)methyl)O-(1-methylethyl) ester involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Thiourea derivatives: These compounds share the carbonimidothioic acid group and exhibit similar reactivity.

    Pyridine esters: Compounds with a pyridine ring and ester functionalities are structurally related and may have comparable applications.

Uniqueness

What sets Carbonimidothioic acid, 3-pyridinyl-, S-((4-(1,1-dimethylethyl)phenyl)methyl)O-(1-methylethyl) ester apart is its combination of functional groups, which provides a unique set of chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.

Properties

CAS No.

51308-63-5

Molecular Formula

C20H26N2OS

Molecular Weight

342.5 g/mol

IUPAC Name

S-[(4-tert-butylphenyl)methyl] N-(2-propan-2-ylpyridin-3-yl)carbamothioate

InChI

InChI=1S/C20H26N2OS/c1-14(2)18-17(7-6-12-21-18)22-19(23)24-13-15-8-10-16(11-9-15)20(3,4)5/h6-12,14H,13H2,1-5H3,(H,22,23)

InChI Key

CBFVPPZQDXKBIF-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=C(C=CC=N1)NC(=O)SCC2=CC=C(C=C2)C(C)(C)C

Origin of Product

United States

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